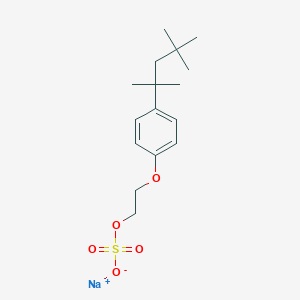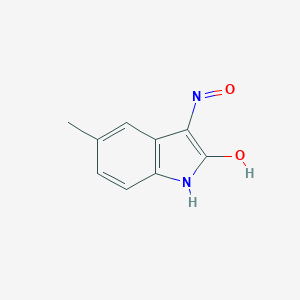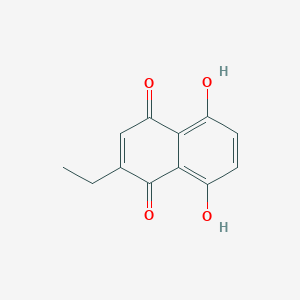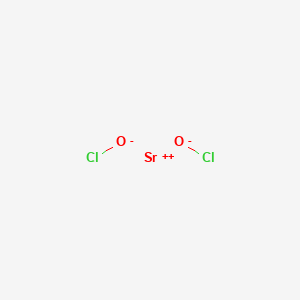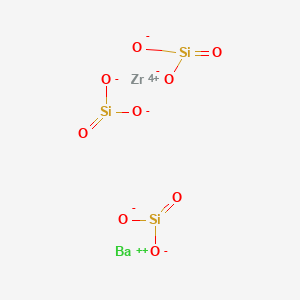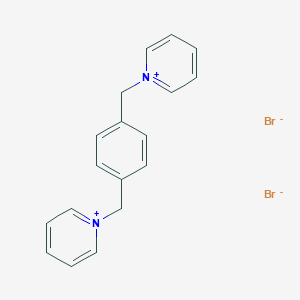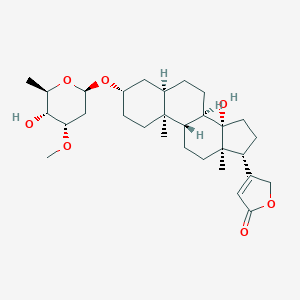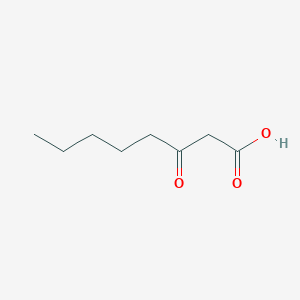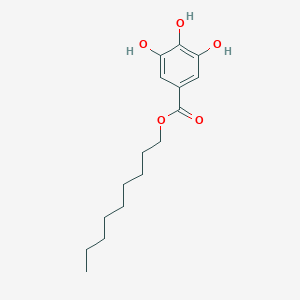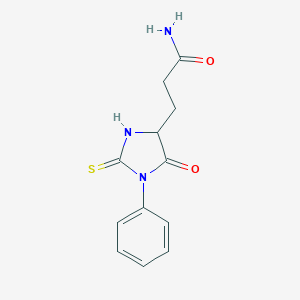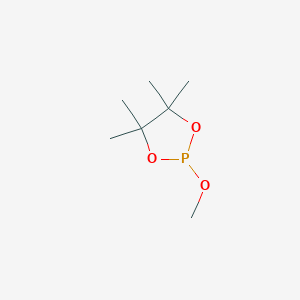
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, also known as methylal, is a colorless liquid with a slightly sweet odor. It is widely used in the chemical industry as a solvent, particularly for resins, oils, and waxes. Methylal is also used as a reagent in organic synthesis, and as a fuel additive.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is not well understood. However, it is believed to act as a Lewis acid, which can form complexes with other molecules. This property makes it useful in organic synthesis, as it can facilitate the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to be a mutagen or a carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
Methylal has several advantages as a solvent in laboratory experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and non-flammable, making it safer to handle than some other solvents. However, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has some limitations as a solvent. It is not very polar, which limits its ability to dissolve polar compounds. It also has a low dielectric constant, which limits its ability to solvate ions.
Orientations Futures
There are several future directions for research on 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. One area of interest is the development of new catalysts for its synthesis. Another area of interest is the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a solvent for the extraction of natural products. Additionally, there is interest in exploring the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in new areas of organic synthesis, such as the preparation of complex heterocyclic compounds.
Méthodes De Synthèse
Methylal can be synthesized by reacting formaldehyde with methanol in the presence of a catalyst, such as sulfuric acid. The reaction produces 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and water as byproducts.
Applications De Recherche Scientifique
Methylal has been used in several scientific research applications. It has been used as a solvent for the extraction of natural products, such as essential oils, from plant materials. Methylal has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Propriétés
Numéro CAS |
14812-60-3 |
|---|---|
Nom du produit |
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
Formule moléculaire |
C7H15O3P |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H15O3P/c1-6(2)7(3,4)10-11(8-5)9-6/h1-5H3 |
Clé InChI |
DAIZKROHTDPKBD-UHFFFAOYSA-N |
SMILES |
CC1(C(OP(O1)OC)(C)C)C |
SMILES canonique |
CC1(C(OP(O1)OC)(C)C)C |
Synonymes |
2-Methoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaphospholane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




